3-[(3-Methylbenzene-1-sulfonyl)amino]benzoic acid
Overview
Description
3-[(3-Methylbenzene-1-sulfonyl)amino]benzoic acid is an organic compound with the molecular formula C14H13NO4S. It is a derivative of benzoic acid, where the amino group is substituted with a 3-methylbenzene-1-sulfonyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methylbenzene-1-sulfonyl)amino]benzoic acid typically involves the reaction of 3-aminobenzoic acid with 3-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for mixing, temperature control, and purification .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Methylbenzene-1-sulfonyl)amino]benzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings in the compound can undergo substitution reactions with electrophiles such as halogens, nitro groups, and sulfonyl groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine, chlorine, and sulfuric acid are commonly used under controlled temperature and solvent conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
Substitution Products: Depending on the electrophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Reduction Products: Reduction can yield amines or other reduced forms of the compound.
Scientific Research Applications
3-[(3-Methylbenzene-1-sulfonyl)amino]benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(3-Methylbenzene-1-sulfonyl)amino]benzoic acid involves its interaction with specific molecular targets in biological systems. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular pathways involved are still under investigation, but it is believed that the compound can interfere with cellular processes by binding to key enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 3-Methanesulfonamidobenzoic acid
- 3-Methylsulfonamido benzoic acid
- 3-Methylsulphonylamino benzoic acid
Uniqueness
3-[(3-Methylbenzene-1-sulfonyl)amino]benzoic acid is unique due to the presence of the 3-methylbenzene-1-sulfonyl group, which imparts specific chemical and biological properties. This group enhances the compound’s ability to interact with biological targets, making it a valuable molecule for research and potential therapeutic applications .
Properties
IUPAC Name |
3-[(3-methylphenyl)sulfonylamino]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-10-4-2-7-13(8-10)20(18,19)15-12-6-3-5-11(9-12)14(16)17/h2-9,15H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSGJNZTMWATMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588463 | |
Record name | 3-[(3-Methylbenzene-1-sulfonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885269-71-6 | |
Record name | 3-[[(3-Methylphenyl)sulfonyl]amino]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885269-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(3-Methylbenzene-1-sulfonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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